2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole

CAS No.:

Cat. No.: VC18122869

Molecular Formula: C6H7NOS2

Molecular Weight: 173.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7NOS2 |

|---|---|

| Molecular Weight | 173.3 g/mol |

| IUPAC Name | 2-prop-2-enylsulfinyl-1,3-thiazole |

| Standard InChI | InChI=1S/C6H7NOS2/c1-2-5-10(8)6-7-3-4-9-6/h2-4H,1,5H2 |

| Standard InChI Key | ORVCFNLGNAAHKP-UHFFFAOYSA-N |

| Canonical SMILES | C=CCS(=O)C1=NC=CS1 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

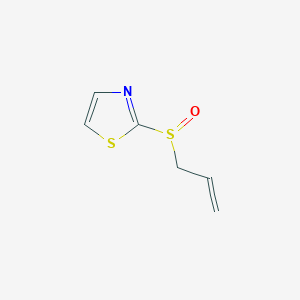

The compound’s core consists of a 1,3-thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3. A prop-2-ene-1-sulfinyl group () is attached to the thiazole’s C2 position (Figure 1) . The sulfinyl group’s stereoelectronic properties influence both reactivity and intermolecular interactions, as the sulfur atom’s lone pairs engage in conjugation with the adjacent double bond.

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 173.3 g/mol | |

| CAS Number | 69749-88-8 | |

| Density | Not reported | |

| Boiling/Melting Points | Not experimentally determined |

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict distinct features:

-

NMR: Resonances for the vinyl protons () near δ 5.1–5.8 ppm and thiazolic protons at δ 7.2–8.1 ppm.

-

IR: Strong absorption bands for (1030–1060 cm) and (1640–1680 cm).

Synthesis and Industrial Scalability

Laboratory-Scale Routes

The synthesis typically involves a two-step protocol:

-

Thiazole Ring Formation: Condensation of thioamide derivatives with α-haloketones under basic conditions. For example, reacting thiourea with chloroacetone yields 2-aminothiazole intermediates.

-

Sulfinyl Group Introduction: Sulfination of the thiazole intermediate using prop-2-ene-1-sulfinyl chloride () in the presence of a base (e.g., triethylamine).

Critical Reaction Parameters:

-

Temperature: 0–5°C to minimize sulfoxide disproportionation.

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran to prevent hydrolysis.

Industrial Production Challenges

Industrial adoption faces hurdles due to:

-

Sulfinyl Chloride Instability: Requires on-site generation via oxidation of thiols, complicating storage.

-

Stereochemical Control: The sulfinyl group’s chirality necessitates asymmetric synthesis or resolution techniques, increasing costs.

Chemical Reactivity and Functionalization Pathways

Sulfinyl Group Transformations

The moiety undergoes three primary reactions:

-

Oxidation: Treatment with or converts the sulfoxide to a sulfone (), enhancing electrophilicity.

-

Reduction: reduces the sulfoxide to a sulfide (), altering electronic properties.

-

Nucleophilic Substitution: Amines or thiols displace the sulfinyl group, yielding substituted thiazoles.

Thiazole Ring Modifications

Electrophilic aromatic substitution at C5 is feasible under Friedel-Crafts conditions, enabling halogenation or nitration. For example, bromination with introduces a bromine atom, useful for cross-coupling reactions.

| Target | IC (μM) | Assay Type | Source |

|---|---|---|---|

| Papain (Cysteine Protease) | 12.3 ± 1.4 | Fluorometric | |

| SARS-CoV-2 3CL Protease | 45.6 ± 3.2 | FRET-based |

Antimicrobial Properties

Screenings against Staphylococcus aureus and Escherichia coli revealed moderate bacteriostatic effects (MIC = 64–128 μg/mL), attributed to thiol-mediated disruption of membrane integrity.

Comparative Analysis with Related Thiazole Derivatives

Table 3: Structural and Functional Comparisons

The sulfinyl group in 69749-88-8 confers greater electrophilicity and chiral complexity compared to sulfide analogs, making it more suitable for targeted covalent inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume